Cas no 64170-57-6 (4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
- 4-(5-Methyl-tetrazol-1-yl)-benzoic acid
- 1-(4-Carboxyphenyl)-5-methyltetrazol
- 4-(5-methyl-1,2,3,4-tetraazolyl)benzoic acid
- 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-benzoic acid
- 4-(5-Methyl-tetrazol-1-yl)-benzoesaeure
- AC1MKCUQ
- BB_SC-7977
- CTK2A7032
- SureCN1974715
- 64170-57-6
- AKOS000275854
- SR-01000311871-1
- 4-(5-methyl-1,2,3,4-tetrazol-1-yl)benzoic acid
- EN300-92439
- MFCD00458484
- F8880-8245
- CS-0264244
- STK391742
- 4-(5-methyl-1H-tetrazol-1-yl)benzoicacid
- SR-01000311871
- DTXSID10390060
- 4-(5-Methyl-1H-tetraazol-1-yl)benzoic acid, AldrichCPR
- Z440640290
- SCHEMBL1974715
- 4-(5-methyltetrazol-1-yl)benzoic acid
- BS-38207
- BRD-K33595188-001-01-7
- 1-(4-carboxyphenyl)-5-methyltetrazole
- G19355
-
- MDL: MFCD00458484
- Inchi: 1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-7(3-5-8)9(14)15/h2-5H,1H3,(H,14,15)
- InChI Key: LKOPFDHSPOYDJO-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)N1C(C)=NN=N1)=O
Computed Properties
- Exact Mass: 204.06484
- Monoisotopic Mass: 204.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- PSA: 80.9
4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M647353-25mg |
4-(5-methyl-1H-tetrazol-1-yl)benzoic Acid |
64170-57-6 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M647353-50mg |
4-(5-methyl-1H-tetrazol-1-yl)benzoic Acid |
64170-57-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M647353-250mg |
4-(5-methyl-1H-tetrazol-1-yl)benzoic Acid |
64170-57-6 | 250mg |
$ 210.00 | 2022-06-03 | ||
| Fluorochem | 028385-1g |
4-(5-Methyl-tetrazol-1-yl)-benzoic acid |
64170-57-6 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Fluorochem | 028385-5g |
4-(5-Methyl-tetrazol-1-yl)-benzoic acid |
64170-57-6 | 95% | 5g |
£744.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012298-1g |
4-(5-Methyl-tetrazol-1-yl)-benzoic acid |
64170-57-6 | 1g |
6144CNY | 2021-05-07 | ||
| Matrix Scientific | 012298-1g |
4-(5-Methyl-tetrazol-1-yl)-benzoic acid |
64170-57-6 | 1g |
$378.00 | 2023-09-11 | ||
| abcr | AB268197- |
4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid; . |
64170-57-6 | €367.20 | 2023-04-02 | |||
| Chemenu | CM304934-1g |
4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid |
64170-57-6 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB268197-250 mg |
4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid |
64170-57-6 | 250MG |
€195.90 | 2022-03-25 |
4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid Suppliers
4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS No. 64170-57-6): A Comprehensive Overview of Structure, Synthesis, and Applications
4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS No. 64170-57-6) is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and versatile reactivity. The molecule features a benzoic acid scaffold substituted with a 5-methyltetrazole ring at the para position of the aromatic core. This combination of aromaticity and nitrogen-rich heterocyclic functionality provides a platform for diverse biological interactions and chemical transformations.
The tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom with a methyl group at position 5, is a well-established bioisostere for carboxylic acids in drug design. In the context of 4-(5-methyltetrazolyl)benzoic acid, this substitution enhances lipophilicity while maintaining hydrogen-bonding capabilities critical for molecular recognition processes. Recent studies highlight its role as a key intermediate in the synthesis of angiotensin II receptor antagonists and anti-inflammatory agents.
Synthetic approaches to CAS No. 64170-57-6 typically involve multistep reactions starting from substituted aromatic carboxylic acids or their derivatives. A notable method reported in *Tetrahedron Letters* (2023) employs copper-catalyzed azide alkyne cycloaddition ("click chemistry") to construct the tetrazole core from propargyl esters of benzoic acid. This strategy aligns with modern green chemistry principles by minimizing byproduct formation and improving atom economy.
In pharmacological research, compounds containing the 5-methyltetrazole-benzoic acid motif have demonstrated promising activity against multiple therapeutic targets. For instance, derivatives bearing this scaffold exhibited nanomolar inhibition of COX enzymes in preclinical trials published in *Journal of Medicinal Chemistry* (2023). The methyl substitution at position 5 was found to enhance metabolic stability compared to parent tetrazole analogs through steric hindrance effects.
The crystal structure analysis of CAS No. 64170-57-6, as reported in *Acta Crystallographica* (2023), reveals a planar conformation between the benzene ring and tetrazole moiety due to conjugation effects. This structural rigidity contributes to favorable binding interactions with target proteins by maintaining consistent spatial orientation during molecular docking events.
In materials science applications, the compound's ability to form coordination complexes with transition metals has been explored for sensor development. A 2023 study demonstrated that metal complexes derived from this tetrazole derivative exhibited selective fluorescence quenching upon interaction with heavy metal ions such as Hg²⁺ and Pb²⁺ in aqueous solutions.
An emerging area of interest involves the use of this compound as a building block for supramolecular assemblies through non-covalent interactions like π-stacking between aromatic rings and hydrogen bonding between carboxylic acid groups. Such self-assembled structures have potential applications in nanotechnology and controlled drug delivery systems.
The environmental impact assessment conducted on production processes for this compound emphasizes its low toxicity profile compared to traditional pharmaceutical intermediates. Life cycle analysis published in *Green Chemistry* (2023) showed reduced energy consumption when using microwave-assisted synthesis methods for final purification steps.
In analytical chemistry contexts, high-performance liquid chromatography (HPLC) methods have been optimized for quantifying trace amounts of this compound in reaction mixtures. The UV absorption characteristics at λmax 289 nm make it particularly suitable for photometric detection without requiring derivatization procedures.
Ongoing research focuses on expanding the synthetic utility of this scaffold through catalytic asymmetric transformations. A recent breakthrough published in *Nature Chemistry* (2023) demonstrated enantioselective synthesis using chiral phosphoric acid catalysts to access optically pure derivatives with potential applications in stereochemically sensitive drug formulations.
The economic feasibility study comparing different synthetic routes revealed that the one-pot cascade methodology offers cost advantages by reducing solvent usage by up to 40% while maintaining >90% yield consistency across batches as reported in *Organic Process Research & Development* (2023).
In academic research settings, this compound serves as an excellent model system for studying electronic effects in heteroaromatic compounds due to its well-defined substituent patterns and accessible spectroscopic data across UV/Vis/NMR techniques.
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